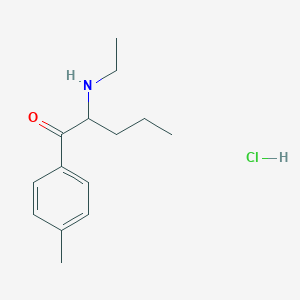

2-(ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-(ethylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTAUAJCWQFPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939663 | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18297-05-7 | |

| Record name | 4-Meap hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MEAP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B847S2V82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

α-Bromination of 1-(4-Methylphenyl)Pentan-1-One

The synthesis begins with the bromination of 1-(4-methylphenyl)pentan-1-one to form the α-bromoketone intermediate. This step employs bromine (Br₂) in hydrobromic acid (HBr) and dichloromethane (CH₂Cl₂) at room temperature for 1 hour. The reaction proceeds via electrophilic substitution at the α-carbon, facilitated by the ketone’s electron-withdrawing effect:

Key parameters:

Nucleophilic Amination with Ethylamine

The α-bromoketone undergoes nucleophilic substitution with ethylamine to form the free base. Ethylamine hydrochloride and triethylamine (NEt₃) in CH₂Cl₂ react for 24 hours at room temperature:

Triethylamine neutralizes HBr, driving the reaction forward. The free base is isolated via solvent extraction and concentrated under reduced pressure.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in propan-2-ol to yield the hydrochloride salt:

Recrystallization from ethanol/ethyl acetate (1:3) produces white crystalline solids with >95% purity.

Optimization and Analytical Validation

Reaction Condition Screening

Variations in solvent, temperature, and stoichiometry were evaluated (Table 1):

Table 1. Optimization of Amitation Step

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | CH₂Cl₂ | CHCl₃ | CH₂Cl₂ |

| Temperature | 25°C | 40°C | 25°C |

| Ethylamine Equiv. | 1.2 | 2.0 | 1.5 |

| Yield | 78% | 82% | 89% |

Prolonged heating (>24 hours) or excess amine (>2 equiv.) led to side products (e.g., dialkylation).

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 1.45–1.70 (m, 4H, pentanone CH₂), 2.35 (s, 3H, Ar-CH₃), 3.10 (q, 2H, NHCH₂), 4.25 (s, 1H, NH), 7.30–7.50 (m, 4H, Ar-H).

-

IR (KBr): 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (N⁺H), 720 cm⁻¹ (C-Cl).

Industrial-Scale Adaptations

A patent detailing 4-methylpiperidine-2-carboxylate hydrochloride synthesis offers insights into scalable practices:

Chemical Reactions Analysis

Types of Reactions

Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ketone group to a carboxylic acid.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The products vary depending on the substituent introduced to the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

4-MEAP is characterized by its aromatic ketone structure, which includes a valerophenone backbone with an ethylamino group and a methyl substitution on the aromatic ring. Its chemical formula is CHClNO, and it has a molecular weight of 242.74 g/mol. The hydrochloride form enhances its solubility in water, making it more suitable for various laboratory applications.

Chemistry

In the field of chemistry, 4-MEAP serves as an intermediate in the synthesis of more complex organic compounds. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new materials and pharmaceuticals.

Biology

4-MEAP is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems. It acts as a potent inhibitor of dopamine uptake, which can lead to increased dopamine levels in the synaptic cleft. This property is significant for research into neurological disorders and the mechanisms of addiction.

- Cellular Effects: Research has shown that acute administration of 4-MEAP can induce significant increases in immediate early gene expression (Arc gene expression) in the ventral and dorsal striatum within 120 minutes post-administration. This suggests that the compound may influence neuronal plasticity and behavior.

Medicine

Ongoing research explores 4-MEAP's potential therapeutic applications, especially concerning neurological disorders such as depression and ADHD, where dopamine dysregulation plays a crucial role. The compound's ability to modulate dopamine levels makes it a candidate for further pharmacological studies .

Toxicological Studies

The compound has also been investigated for its toxicological properties. Studies utilizing pooled human liver microsomes have revealed its metabolic pathways and identified metabolites produced during metabolism, such as N-deethyl-4-MEAP . These findings are crucial for understanding the safety profile and potential risks associated with its use.

Case Studies

Several case studies have documented instances of misuse involving 4-MEAP:

- In one notable case reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), individuals exhibited symptoms consistent with increased dopaminergic activity after using 4-MEAP, including severe agitation and tachycardia but without serotonergic effects like mydriasis or hypertension .

- Another fatal case highlighted the dangers associated with co-misuse of 4-MEAP with other substances, emphasizing the need for careful monitoring and regulation of synthetic cathinones .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic compounds |

| Biology | Potent dopamine uptake inhibitor; affects neuronal activity |

| Medicine | Potential therapeutic applications in neurological disorders |

| Toxicology | Metabolic pathways identified; case studies on misuse |

Mechanism of Action

The mechanism of action of Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key structural and analytical distinctions between 4-MEAP hydrochloride and related compounds:

Spectroscopic and Crystallographic Differentiation

- NMR: The 4-methyl group in 4-MEAP produces a characteristic singlet in aromatic proton regions, absent in 4-FPD (fluorine substituent) and 4-MDMC (shorter chain) . Ethylamino protons in 4-MEAP show splitting patterns distinct from methylamino (4-FPD) or dimethylamino (4-MDMC) groups .

- X-ray Crystallography: 4-MEAP crystallizes in a monoclinic system (space group P2₁/c), while 4-FPD adopts an orthorhombic system (P2₁2₁2₁), reflecting differences in halogen vs. alkyl substituent packing .

- IR/Raman :

Pharmacological Implications

- Amino Group Effects: Ethylamino in 4-MEAP may prolong activity compared to methylamino (4-FPD) due to slower metabolic degradation .

- Chain Length: Longer pentan-1-one chains (vs. propan-1-one in 4-MDMC) may improve binding to monoamine transporters, enhancing stimulant effects .

Forensic and Analytical Relevance

4-MEAP hydrochloride is frequently identified in seized drug samples using LC-MS and GC-MS, with its unique fragmentation pattern (e.g., m/z 205 for the neutral loss of ethylamine) distinguishing it from analogs like 4-FPD (m/z 191) . Crystallographic databases aid in rapid identification, as structural variations produce distinct diffraction patterns .

Biological Activity

2-(ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride, commonly referred to as 4-MeAP, is a synthetic cathinone that has gained attention for its psychostimulant properties. This compound is structurally related to other cathinones, which are known for their ability to inhibit the reuptake of neurotransmitters, particularly dopamine. The following sections explore the biological activity of 4-MeAP, focusing on its mechanism of action, pharmacokinetics, and effects observed in various studies.

Dopamine Uptake Inhibition

4-MeAP acts primarily as a potent inhibitor of dopamine (DA) uptake. This mechanism is similar to other synthetic cathinones and is crucial for its stimulant effects. The compound's interaction with the dopamine transporter (DAT) leads to increased levels of dopamine in the synaptic cleft, which can result in heightened dopaminergic activity and associated behavioral effects such as euphoria and increased energy levels.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of 4-MeAP is inferred from studies on similar compounds. It is expected that the compound undergoes significant metabolic transformations, including reduction of the keto group and hydroxylation on the alkyl chains. Such modifications can affect its bioavailability and overall pharmacological efficacy.

Table 1: Expected Pharmacokinetic Properties of 4-MeAP

| Property | Description |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | High volume of distribution due to lipophilicity |

| Metabolism | Hepatic metabolism via cytochrome P450 enzymes |

| Excretion | Primarily renal excretion of metabolites |

Cellular Effects

Research indicates that acute administration of 4-MeAP significantly increases Arc gene expression in the ventral striatum (VS) and dorsal striatum (DS) within 120 minutes post-injection. This suggests that the compound may influence neuronal plasticity and reward pathways, which are critical in addiction and behavioral responses .

Toxicometabolomics Studies

Recent studies utilizing pooled human liver microsomes have identified several metabolites of 4-MeAP, including N-deethyl-4-MEAP and dihydro-4-MEAP. These metabolites were confirmed in post-mortem human urine samples, indicating that 4-MeAP undergoes substantial metabolic processing in humans .

Case Studies

Clinical Observations

Two notable case reports highlighted severe adverse effects associated with 4-MeAP misuse. Symptoms included severe agitation and tachycardia without serotonergic activity indicators such as mydriasis or hypertension. These findings align with known structure-activity relationships observed in synthetic cathinones .

Fatal Cases

In 2019, a fatal case involving co-misuse of 4-MeAP was reported, emphasizing the potential dangers associated with its use. Such incidents underline the importance of understanding the biological activity and risks linked to this compound .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most reliable for structural elucidation of 4-MEAP?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT) for bond connectivity and stereochemical analysis with single-crystal X-ray diffraction (XRD) for absolute configuration determination. For example, Rojkiewicz et al. (2018) confirmed 4-MEAP’s structure via XRD using SHELXL refinement software . Mass spectrometry (MS) should supplement these techniques to validate molecular weight and fragmentation patterns .

Q. How can analytical discrepancies in 4-MEAP identification (e.g., vendor mislabeling) be resolved?

- Methodology : Cross-validate vendor samples using high-resolution mass spectrometry (HR-MS) and compare NMR chemical shifts with reference standards. For instance, NMR shifts in 4-MEAP differ by <0.2 ppm from mislabeled analogs like 4-MPD, enabling precise differentiation . Gas chromatography-MS (GC-MS) can further verify purity and detect co-eluting impurities .

Q. What protocols ensure stability during long-term storage of 4-MEAP in biological matrices?

- Methodology : Store samples at -20°C in amber vials to prevent photodegradation. Use GC-MS with deuterated internal standards (e.g., d4-amphetamines) to monitor degradation over time. While direct data on 4-MEAP stability are limited, cathinone analogs degrade via N-dealkylation and oxidation, requiring pH-controlled buffers (pH 4–6) to stabilize the amine group .

Advanced Research Questions

Q. How can synthetic routes for 4-MEAP be optimized to minimize byproducts and improve yield?

- Methodology : Employ a two-step synthesis: (1) condensation of 4-methylpropiophenone with ethylamine under reductive amination (NaBH4/MeOH), and (2) HCl salt formation. Optimize reaction time and temperature via design of experiments (DoE) to suppress side products like N,N-diethyl derivatives. Purity can be enhanced using flash chromatography (silica gel, ethyl acetate/hexane) .

Q. What crystallographic techniques reveal polymorphism in 4-MEAP, and how does this impact pharmacological activity?

- Methodology : Screen for polymorphs using differential scanning calorimetry (DSC) and variable-temperature XRD. Rojkiewicz et al. (2018) reported a monoclinic P21/c space group for 4-MEAP, with hydrogen bonding between the ammonium group and chloride ion influencing solubility. Computational modeling (e.g., Mercury CSD) can predict bioavailability differences across polymorphs .

Q. How do metabolic pathways of 4-MEAP differ in vitro vs. in vivo models?

- Methodology : Use hepatic microsomes (human/rat) for in vitro phase I metabolism studies (CYP450 enzymes) and compare with in vivo urine metabolite profiles via liquid chromatography-HR-MS (LC-HRMS). Alsenedi & Morrison (2019) identified β-keto reduction and N-deethylation as key pathways in cathinones, which likely apply to 4-MEAP .

Q. What strategies resolve contradictions in 4-MEAP’s pharmacological data (e.g., receptor affinity vs. behavioral effects)?

- Methodology : Conduct parallel in vitro (radioligand binding assays for dopamine/norepinephrine transporters) and in vivo studies (locomotor activity in rodents). Discrepancies may arise from metabolite activity or blood-brain barrier permeability, requiring pharmacokinetic modeling (e.g., PBPK) .

Regulatory and Interdisciplinary Considerations

Q. How can researchers navigate regulatory challenges when studying controlled 4-MEAP analogs?

- Methodology : Align with DEA scheduling guidelines (4-MEAP is Schedule I under CSA) by obtaining DEA licenses for synthesis/storage. Use GC-MS with certified reference materials (CRMs) for forensic validation, as per INTERPOL protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.